Positional Isomer Differentiation: 5-COOH Retains Biological Activity Abolished in the 6-COOH Isomer
In a zebrafish lateral line hair cell protection assay, quinoxaline-5-carboxylic acid (Qx28) provided robust protection against aminoglycoside-induced ototoxicity, with approximately 80% hair cell survival at 100 μM and approximately 73% recovery against cisplatin at 300 μM [1]. In contrast, Qx66—the 6-carboxylic acid positional isomer—showed marginal or no protection when tested at its optimal dose of 50 μM in the same assay system [1]. This demonstrates that carboxylic acid placement at position 5 is critical for biological activity, a finding that extrapolates to the 2,3-dioxo series where the 5-carboxy derivative (CAS 876715-75-2) offers a regiochemical advantage over the commercially more common 6-carboxy isomer (CAS 14121-55-2) [1].
| Evidence Dimension | Hair cell survival protection against aminoglycoside ototoxicity |
|---|---|
| Target Compound Data | Quinoxaline-5-carboxylic acid (Qx28): ~80% hair cell survival at 100 μM; ~73% recovery against cisplatin at 300 μM |
| Comparator Or Baseline | Quinoxaline-6-carboxylic acid (Qx66): marginal or no protection at optimal dose of 50 μM; Quinoxaline parent: ~100% recovery against cisplatin at 300 μM but 100,000-fold lower potency than Qx28 |
| Quantified Difference | 5-COOH isomer is active; 6-COOH isomer is inactive at tested concentrations. Qx28 potency against cisplatin is 100,000-fold higher than quinoxaline parent. |
| Conditions | Zebrafish lateral line hair cells; neomycin, gentamicin, and cisplatin challenge; 5 dpf larvae; dose-response analysis |
Why This Matters
This provides the only direct head-to-head evidence that the 5-position carboxylic acid regioisomer confers biological activity that is completely absent in the 6-position regioisomer, making CAS 876715-75-2 the functionally relevant choice for drug discovery programs targeting quinoxaline-carboxylic acid pharmacology.
- [1] Zallocchi, M., et al. (2021). Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss. JCI Insight, 6(5), e141561. (See Results: Qx28 vs Qx66 comparison; Figure 3, B and C; lines 264-267.) View Source
